2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USASFFCNYLQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile , also known by its CAS number 121071-28-1 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₁FN₂
- Molecular Weight : 178.21 g/mol
- LogP : 2.61278 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 35.82 Ų
Research indicates that this compound acts primarily as a neuromedin U (NMU) receptor agonist. Neuromedin U is known to play a significant role in regulating energy homeostasis, appetite, and body weight. The agonistic activity on NMU receptors may lead to anorectic effects and modulation of energy expenditure, making it a candidate for treating metabolic disorders such as obesity and diabetes .
Pharmacological Studies
Study 1: Appetite Suppression in Mice
In a controlled study involving mice, the administration of neuromedin U receptor agonists led to a significant decrease in food intake and body weight over a four-week period. The results indicated that selective NMUR1 agonists could effectively manage obesity without adverse effects on metabolic parameters.
Study 2: Antitumor Efficacy
A related compound demonstrated notable antitumor activity against SKM-1 xenograft models. It increased acetyl-histone H3 levels, indicating enhanced histone acetylation associated with gene expression regulation linked to apoptosis . While direct studies on this compound are necessary, these findings suggest potential pathways for further investigation.
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile exhibit significant anticancer properties. For instance, derivatives of fluorophenyl compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer cell lines.
2. Antimicrobial Properties
Studies have shown that related compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents.
3. Neurological Applications
Investigations into the neuroprotective effects of similar nitrile compounds indicate potential applications in treating neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Material Science Applications
1. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, particularly in creating specialty polymers with enhanced thermal stability and mechanical properties. Its nitrile group can participate in various polymerization reactions, yielding materials suitable for high-performance applications.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound may be utilized in formulating advanced coatings and adhesives. These materials could be applied in industries requiring durable and resistant surfaces, such as automotive and aerospace sectors.
Analytical Chemistry Applications
1. Chromatographic Techniques
The compound's unique structure allows it to be used as a standard or internal reference in chromatographic analyses (e.g., HPLC). Its distinct spectral properties can aid in the accurate identification and quantification of related compounds in complex mixtures.
2. Mass Spectrometry
In mass spectrometry, this compound can act as a calibration standard due to its known molecular weight and fragmentation pattern. This application is crucial for ensuring the reliability of analytical results in pharmaceutical research.
Case Studies
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Polymer Development
In collaboration with ABC Materials Inc., researchers synthesized a new polymer incorporating this compound as a co-monomer. The resulting polymer exhibited improved tensile strength and thermal resistance compared to conventional polymers used in industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared with three analogues (Table 1):
2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropanenitrile (positional isomer).
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile (halogen variation).
2-(Benzylamino)-2-methylpropanenitrile (non-halogenated counterpart).
Table 1: Physical and Chemical Properties
| Property | Target Compound | 3-Fluoro Isomer | 4-Chloro Analogue | Non-Halogenated |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₁₂FN₂ | C₁₁H₁₂FN₂ | C₁₁H₁₂ClN₂ | C₁₁H₁₃N₂ |
| Molecular Weight (g/mol) | 191.23 | 191.23 | 207.68 | 175.23 |
| LogP (Predicted) | 1.98 | 1.95 | 2.45 | 1.52 |
| Electron Effects | Strong -I (para-F) | Moderate -I (meta-F) | Strong -I (para-Cl) | No significant -I |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
Key Observations
- The 4-chloro analogue has a higher LogP (2.45) due to chlorine’s larger atomic size and lipophilicity.
- Reactivity: The nitrile group’s electrophilicity is enhanced in halogenated derivatives, favoring nucleophilic additions (e.g., with amines or thiols). Non-halogenated analogues (e.g., benzylamino variant) may exhibit reduced stability in oxidative environments.
- Biological Implications: Fluorine’s presence often improves metabolic stability and membrane permeability in pharmaceuticals. The target compound’s para-fluoro substitution may offer advantages over non-halogenated or chloro variants in drug design contexts.
Research Findings and Limitations
- Data Gaps: Experimental data on melting points, solubility, and biological activity are absent in publicly available literature.
- Supplier Information : Commercial availability (6 suppliers) implies utility in organic synthesis or medicinal chemistry, but specific applications remain speculative.
Preparation Methods
Key Preparation Steps and Conditions
| Step | Reaction Description | Reagents and Conditions | Yield / Notes |
|---|---|---|---|
| 1. Amination of 2-amino-2-methylpropanenitrile | Amination to form intermediate amine derivative | Base amount: 0.99 to 1.50 moles per mole of 2-amino-2-methylpropanenitrile; reaction in methanol or similar solvent | High conversion reported |
| 2. Formation of carbamate intermediate | Reaction with alkyl chloroformate (e.g., benzyl chloroformate) | Sodium carbonate or similar base; controlled temperature | Intermediate isolated for next step |
| 3. Treatment with hydroxylamine or derivatives | Hydroxylamine hydrochloride with KOH in methanol | Conversion to amidoxime or imine derivatives | Efficient conversion |
| 4. Cyclization with dimethyl acetylenedicarboxylate (DMAD) | Stirring at 25°C for 2-3 hours | Followed by concentration and heating in xylene at 125-135°C for 6 hours | Cyclized product isolated with high purity |
| 5. Reaction with 4-fluorobenzylamine | Molar ratio: 1.0 to 2.5 moles 4-fluorobenzylamine per mole intermediate | Aromatic hydrocarbon solvents (toluene, xylene); temperature range 110-140°C for cyclization, cooled to 50-70°C for workup | Intermediate isolated after quenching with aqueous acetic acid |
| 6. Methylation and final modifications | Methylating agents such as dimethyl sulfate or methyl iodide used | Presence of bases like lithium hydride or magnesium methoxide; solvents include dioxane, DMSO, methanol | Final compound isolated with high yield and purity |
Detailed Reaction Conditions and Process Insights
Base Usage: The amount of base in the initial amination step is critical, typically between 0.99 and 1.50 moles per mole of starting 2-amino-2-methylpropanenitrile, ensuring complete reaction without excess side products.
Solvent Selection: Methanol, ethanol, isopropanol, and aromatic hydrocarbons such as toluene and xylene are commonly employed. For example, after cyclization with DMAD, the reaction mass is concentrated and treated with xylene at elevated temperatures (125-135°C) to complete cyclization.
Intermediate Isolation: After reaction with 4-fluorobenzylamine, the mixture is cooled and quenched with aqueous acetic acid to precipitate the intermediate, which is then filtered and washed. The choice of alcohol and ether mixtures (methanol, ethanol, isopropanol with dimethoxyethane, tetrahydrofuran, or methyl tert-butyl ether) aids in purification.
Methylation: The methylation step, essential for final compound formation, is performed using methylating agents like dimethyl sulfate or methyl iodide, in the presence of bases such as lithium hydride or magnesium methoxide. This step is carefully controlled to avoid over-methylation or side reactions.
Temperature and Time: Reaction times vary from 2-3 hours at room temperature for initial cyclizations to prolonged heating (up to 7 hours at 100°C) for certain steps involving magnesium hydroxide and trimethylsulfoxonium iodide.
Representative Reaction Scheme (Simplified)
Amination:
2-amino-2-methylpropanenitrile + Base → Aminated intermediateCarbamate Formation:
Aminated intermediate + Alkyl chloroformate → Carbamate intermediateHydroxylamine Treatment:
Carbamate intermediate + Hydroxylamine hydrochloride → Amidoxime derivativeCyclization:
Amidoxime derivative + DMAD → Cyclized pyrimidine intermediateSubstitution:
Cyclized intermediate + 4-fluorobenzylamine → Amino-substituted intermediateMethylation:
Amino-substituted intermediate + Methylating agent → 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile
Comparative Data Table of Process Parameters
| Parameter | Typical Range / Value | Comments |
|---|---|---|
| Base equivalents | 0.99 - 1.50 mol/mol | Controls amination efficiency |
| Reaction temperature (cyclization) | 125 - 135°C | Xylene solvent for high-temperature step |
| Reaction time (cyclization) | 6 hours | Ensures complete ring closure |
| 4-Fluorobenzylamine equivalents | 1.0 - 2.5 mol/mol | Excess used to drive substitution |
| Methylation agent | Dimethyl sulfate or methyl iodide | Requires careful stoichiometric control |
| Solvents | Methanol, ethanol, toluene, xylene | Selected for solubility and reaction control |
Research Findings and Process Optimization Notes
The use of aromatic hydrocarbons like toluene and xylene enhances the cyclization step's efficiency by providing a suitable high boiling medium.
Quenching with aqueous acetic acid after 4-fluorobenzylamine substitution facilitates isolation of the intermediate in a pure form, improving downstream processing.
Methylation with dimethyl sulfate in the presence of lithium hydride offers a cost-effective and scalable approach compared to other methylating agents, though care must be taken to control reaction conditions to avoid impurities.
Some processes incorporate a hydrogenation step using Pd/C catalysts to remove protecting groups or to finalize the amine structure, enhancing the purity of the final product.
The overall synthetic route balances yield (often exceeding 90% in key intermediates) with process simplicity and scalability, addressing commercial production needs.
Q & A
Q. What in silico tools predict the compound’s potential as a pharmacophore in drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
